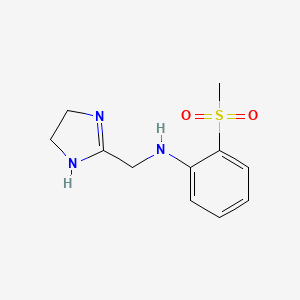
N-((4,5-dihydro-1H-imidazol-2-yl)methyl)-2-(methylsulfonyl)aniline
Übersicht
Beschreibung
N-((4,5-dihydro-1H-imidazol-2-yl)methyl)-2-(methylsulfonyl)aniline is a compound belonging to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methanamine group at the 2-position of the imidazole ring, and a 2-(methylsulfonyl)phenyl group attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,5-dihydro-1H-imidazol-2-yl)methyl)-2-(methylsulfonyl)aniline typically involves the reaction of an imidazole derivative with a suitable amine and a sulfonylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-((4,5-dihydro-1H-imidazol-2-yl)methyl)-2-(methylsulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-((4,5-dihydro-1H-imidazol-2-yl)methyl)-2-(methylsulfonyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Wirkmechanismus
The mechanism of action of N-((4,5-dihydro-1H-imidazol-2-yl)methyl)-2-(methylsulfonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: Another imidazole derivative with a phenylmethyl group.
2-Phenyl-4,5-imidazole dicarboxylate: Contains a phenyl group and two carboxylate groups.
1H-benzo[d]imidazol-2-yl(phenyl)methanone: Features a benzoimidazole ring with a phenyl group and a methanone group
Uniqueness
N-((4,5-dihydro-1H-imidazol-2-yl)methyl)-2-(methylsulfonyl)aniline is unique due to the presence of both a methanamine group and a methylsulfonyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
305809-45-4 |
|---|---|
Molekularformel |
C11H15N3O2S |
Molekulargewicht |
253.32 g/mol |
IUPAC-Name |
N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2-methylsulfonylaniline |
InChI |
InChI=1S/C11H15N3O2S/c1-17(15,16)10-5-3-2-4-9(10)14-8-11-12-6-7-13-11/h2-5,14H,6-8H2,1H3,(H,12,13) |
InChI-Schlüssel |
MCTRZCCYVQDHLM-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=CC=C1NCC2=NCCN2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













